molecular formula C19H27FN2O B2600174 1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 942883-08-1

1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Cat. No. B2600174
CAS RN: 942883-08-1
M. Wt: 318.436
InChI Key: ZJSGOLHUUGGVCI-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, also known as AZD-5363, is a highly selective and potent inhibitor of the protein kinase B (PKB) enzyme. PKB plays a crucial role in regulating various cellular processes, including cell growth, survival, and metabolism. Therefore, the inhibition of PKB activity by AZD-5363 has significant implications in cancer research and treatment.

Scientific Research Applications

Structural Studies and Conformations

Research on structural studies of related compounds provides insights into the crystal structures and solution conformations of fungicidal azolylmethanes, including compounds with benzyl and tert-butyl groups. These studies involve nuclear magnetic resonance (n.m.r.) spectroscopy and infrared spectroscopy, which indicate intramolecular hydrogen bonding and different modes of binding at the active site in various compounds (Anderson et al., 1984).

Molecular Logic System Development

A novel fluorophore, 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one (L), was synthesized, demonstrating potential as a molecular switch controlled by pH. This fluorophore also acts as a protic solvent polarity sensor and a selective fluorescence quencher for Hg2+ ions, suggesting its application as a multiple-mode molecular logic system (Zhang et al., 2008).

Optimization of Azepane Derivatives

Novel azepane derivatives were prepared and evaluated for inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). The study involved structural modifications to enhance plasma stability and in vitro inhibitory activity, contributing to the development of potential therapeutic compounds (Breitenlechner et al., 2004).

Antifungal Activity Research

The synthesis and optimization of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were conducted as analogs of fluconazole, demonstrating significant antifungal activity against Candida species. This research included molecular docking calculations and molecular dynamics simulations to understand the biological activity of these compounds (Lebouvier et al., 2020).

Synthesis and Imaging Applications

Research on the synthesis of radioligands like (S,S)-CFMME and (R)-OHDMI, potent inhibitors of norepinephrine reuptake, provides insights into the development of compounds for imaging central norepinephrine transporters (NET) with positron emission tomography (PET) (Schou et al., 2006).

Fluorination Techniques in Chemistry

Studies on the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including indoles, provide valuable techniques for synthesizing fluorinated compounds, which are important in pharmaceutical and agrochemical research (Yuan et al., 2017).

properties

IUPAC Name

1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c1-14-15(2)22(19-8-7-16(20)11-18(14)19)13-17(23)12-21-9-5-3-4-6-10-21/h7-8,11,17,23H,3-6,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSGOLHUUGGVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

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